Ethyl 5-bromo-2,2-dimethylpentanoate
Overview
Description
Ethyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-2,2-dimethylpentanoate involves the reaction of ethyl isobutyrate and an organic base reagent in a continuous flow reactor . The ethyl isobutyrate lithium salt solution continuously reacts with 1, 5-dibromopentane in the continuous flow reactor . After a quenching operation, the substituted product of 7-bromo-2, 2-dimethylheptanoic acid ethyl ester is obtained through post-treatment .Physical And Chemical Properties Analysis
Ethyl 5-bromo-2,2-dimethylpentanoate has a molecular weight of 237.13 . Unfortunately, the search results did not provide specific information about its physical and chemical properties such as density, boiling point, melting point, or flash point.Safety And Hazards
Ethyl 5-bromo-2,2-dimethylpentanoate is used for research and development purposes and is not advised for medicinal, household, or other uses . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water and a doctor should be consulted .
properties
IUPAC Name |
ethyl 5-bromo-2,2-dimethylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZJVIKYIUYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443452 | |
Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2,2-dimethylpentanoate | |
CAS RN |
77858-42-5 | |
Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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